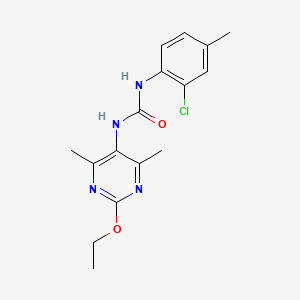
1-(2-Chloro-4-methylphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cyclocondensation Reactions
- Cyclocondensation Reaction Studies : Research has focused on the synthesis of novel pyrimidinones using reactions involving urea and related compounds. For instance, Bonacorso et al. (2003) reported on the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, demonstrating the potential for creating diverse pyrimidinone derivatives through such processes (Bonacorso et al., 2003).
Antioxidant and Anticancer Properties
- Antioxidant Activity : George et al. (2010) explored the antioxidant activity of certain pyrimidinone derivatives, highlighting the potential of urea-derived compounds in this area (George et al., 2010).
- Anticancer Investigations : Mustafa et al. (2014) synthesized urea derivatives and evaluated their enzyme inhibition and anticancer properties, suggesting their potential utility in cancer treatment (Mustafa et al., 2014).
Antimicrobial Properties
- Antimicrobial Evaluation : Rani et al. (2014) synthesized novel imidazole ureas and evaluated their antimicrobial properties, adding to the understanding of the biological applications of these compounds (Rani et al., 2014).
Environmental Degradation
- Degradation Studies : Sharma et al. (2012) investigated the degradation of chlorimuron-ethyl, a compound similar in structure, by Aspergillus niger, shedding light on the environmental fate of such chemicals (Sharma et al., 2012).
Synthesis of Various Derivatives
- Synthesis of Urea Derivatives : Various studies have focused on the synthesis of different urea derivatives, exploring their chemical properties and potential applications in various fields. This includes work on pyridine and naphthyridine derivatives (Abdelrazek et al., 2010) and the creation of novel compounds with potential herbicidal activities (Fu-b, 2014).
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-5-23-16-18-10(3)14(11(4)19-16)21-15(22)20-13-7-6-9(2)8-12(13)17/h6-8H,5H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHYFNHRQDOYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=C(C=C(C=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

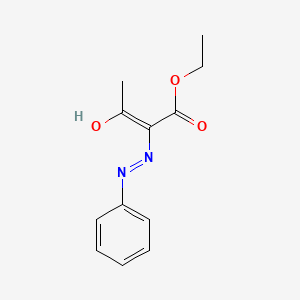
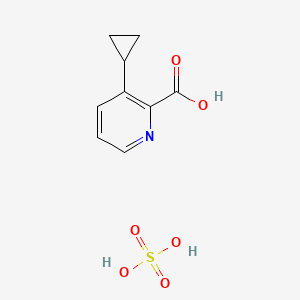
![Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride](/img/structure/B2798668.png)

![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)
![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)


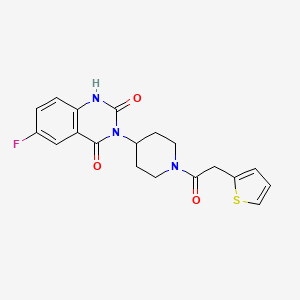

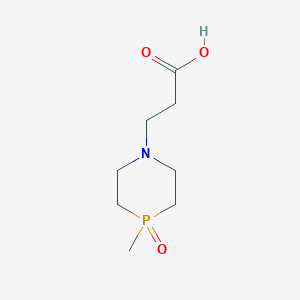
![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)
![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)